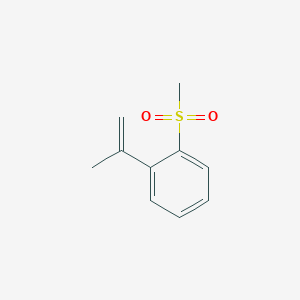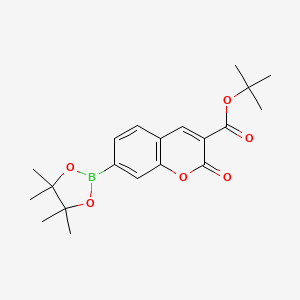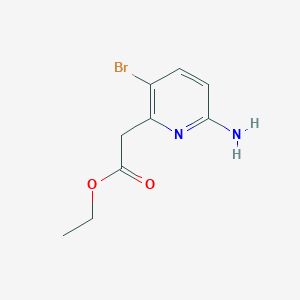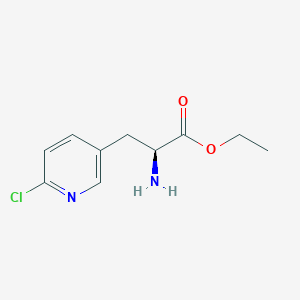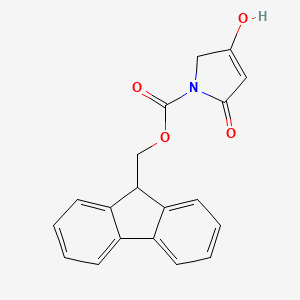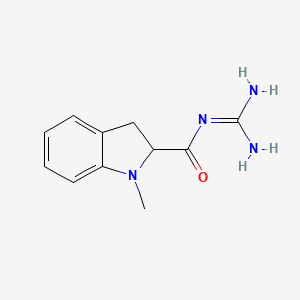
N-(Diaminomethylene)-1-methylindoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Diaminomethylene)-1-methylindoline-2-carboxamide: is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a diaminomethylene group attached to the nitrogen atom of the indoline ring and a carboxamide group at the second position of the indoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Diaminomethylene)-1-methylindoline-2-carboxamide typically involves the reaction of 1-methylindoline-2-carboxylic acid with a suitable diaminomethylene precursor. One common method involves the use of diaminomethylene chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N-(Diaminomethylene)-1-methylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diaminomethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the indoline ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indoline derivatives with new functional groups replacing the diaminomethylene group.
Aplicaciones Científicas De Investigación
Chemistry: N-(Diaminomethylene)-1-methylindoline-2-carboxamide is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecular architectures, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its interactions with biological targets are of particular interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of N-(Diaminomethylene)-1-methylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylene group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into binding pockets of target proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
- N-(Diaminomethylene)-1-methylindoline-2-carboxylate
- N-(Diaminomethylene)-1-methylindoline-2-carboxamide hydrochloride
- This compound sulfate
Comparison: this compound is unique due to its specific functional groups and their arrangement on the indoline ring. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the presence of the carboxamide group can enhance its solubility and stability, making it more suitable for certain applications. Additionally, its ability to form specific interactions with molecular targets can differentiate its mechanism of action from other similar compounds.
Propiedades
Fórmula molecular |
C11H14N4O |
|---|---|
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
N-(diaminomethylidene)-1-methyl-2,3-dihydroindole-2-carboxamide |
InChI |
InChI=1S/C11H14N4O/c1-15-8-5-3-2-4-7(8)6-9(15)10(16)14-11(12)13/h2-5,9H,6H2,1H3,(H4,12,13,14,16) |
Clave InChI |
CWRMATZHQHHCLY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CC2=CC=CC=C21)C(=O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



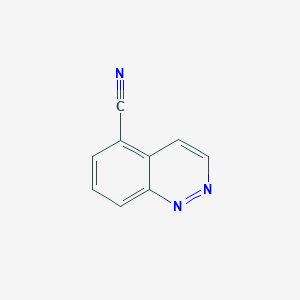
![5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13119720.png)
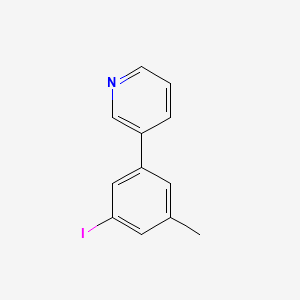
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)
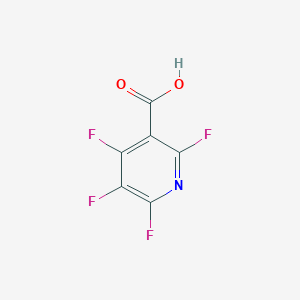
![Thieno[2,3-b]thiophene-2-carbonitrile](/img/structure/B13119737.png)
![4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile](/img/structure/B13119740.png)
